![molecular formula C26H25Cl2N3O3 B12445091 (3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-5-chloro-3-[[5-[3-(4-méthyl-1,4-diazépane-1-carbonyl)phényl]furan-2-yl]méthylidène]-1H-indol-2-one ;chlorhydrate est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un noyau indole, un cycle furane et une partie diazépane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de (3E)-5-chloro-3-[[5-[3-(4-méthyl-1,4-diazépane-1-carbonyl)phényl]furan-2-yl]méthylidène]-1H-indol-2-one ;chlorhydrate implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation du noyau indole, suivie de l'introduction du cycle furane et de la partie diazépane. Les étapes clés comprennent:
Formation du noyau indole : Cela peut être réalisé par la synthèse d'indole de Fischer, où la phénylhydrazine réagit avec une cétone en milieu acide.
Introduction du cycle furane : Cette étape implique l'utilisation d'un dérivé de furane, qui est couplé au noyau indole par une réaction de couplage croisé catalysée par le palladium.
Fixation de la partie diazépane : Le cycle diazépane est introduit par une réaction de substitution nucléophile, où le dérivé diazépane réagit avec un groupe partant approprié sur le composé intermédiaire.
Méthodes de production industrielle : La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement élevé et une pureté élevée. Cela comprend l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie.
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles indole et furane, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle dans la partie diazépane, le convertissant en alcool.
Substitution : L'atome de chlore sur le cycle indole peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courantes:
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des réducteurs typiques.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs comme l'azoture de sodium ou la thiourée.
Produits principaux:
Produits d'oxydation : Dérivés oxydés des cycles indole et furane.
Produits de réduction : Dérivés alcooliques de la partie diazépane.
Produits de substitution : Divers dérivés d'indole substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
(3E)-5-chloro-3-[[5-[3-(4-méthyl-1,4-diazépane-1-carbonyl)phényl]furan-2-yl]méthylidène]-1H-indol-2-one ;chlorhydrate a plusieurs applications dans la recherche scientifique:
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Exploration de ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques dans la cellule. Le noyau indole est connu pour interagir avec divers récepteurs et enzymes, modulant leur activité. La partie diazépane peut améliorer la capacité du composé à traverser les membranes biologiques, augmentant ainsi sa biodisponibilité. Le cycle furane peut participer à des interactions π-π, stabilisant la liaison du composé à sa cible.
Composés similaires:
- (3E)-5-chloro-3-[[5-[3-(4-méthyl-1,4-diazépane-1-carbonyl)phényl]furan-2-yl]méthylidène]-1H-indol-2-one
- (3E)-5-chloro-3-[[5-[3-(4-méthyl-1,4-diazépane-1-carbonyl)phényl]furan-2-yl]méthylidène]-1H-indol-2-one ;chlorhydrate
Unicité : La présence de la partie diazépane distingue ce composé des autres dérivés d'indole, améliorant potentiellement ses propriétés pharmacocinétiques. La combinaison du noyau indole, du cycle furane et de la partie diazépane fournit une structure unique pour le développement de médicaments, offrant de multiples sites pour la modification chimique et l'optimisation.
Applications De Recherche Scientifique
(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. The indole core is known to interact with various receptors and enzymes, modulating their activity. The diazepane moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The furan ring can participate in π-π interactions, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one
- (3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride
Uniqueness: The presence of the diazepane moiety distinguishes this compound from other indole derivatives, potentially enhancing its pharmacokinetic properties. The combination of the indole core, furan ring, and diazepane moiety provides a unique scaffold for drug development, offering multiple sites for chemical modification and optimization.
Propriétés
Formule moléculaire |
C26H25Cl2N3O3 |
|---|---|
Poids moléculaire |
498.4 g/mol |
Nom IUPAC |
5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C26H24ClN3O3.ClH/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31;/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31);1H |
Clé InChI |
YYIMMVXTWBIEAG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


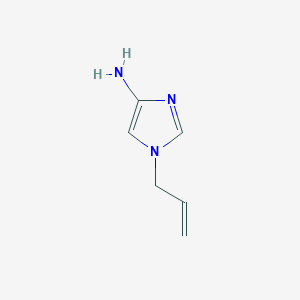
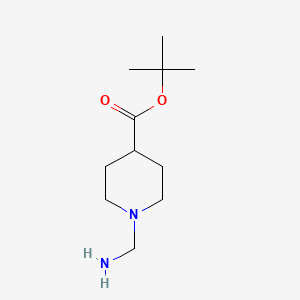
![Methyl 2-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12445024.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{2-hydroxy-4-[(2,2,3,3-tetrafluoropropanoyl)amino]phenyl}butanamide](/img/structure/B12445029.png)
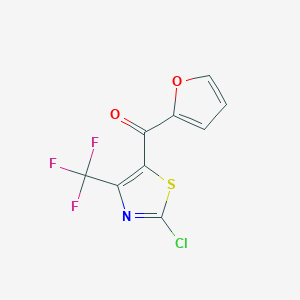

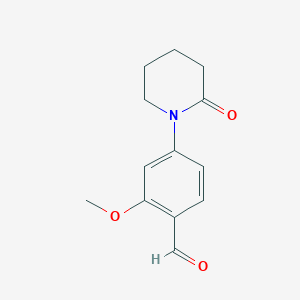

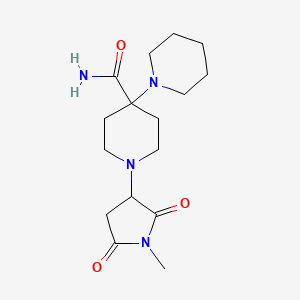
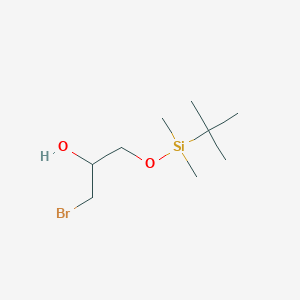


![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)

